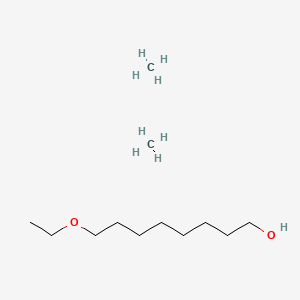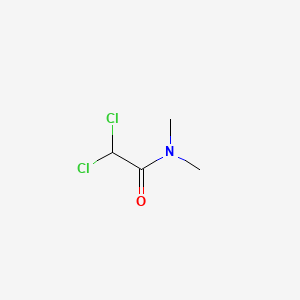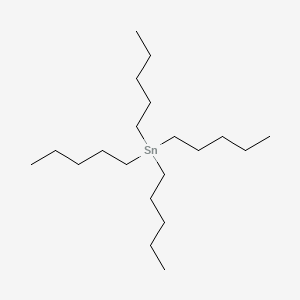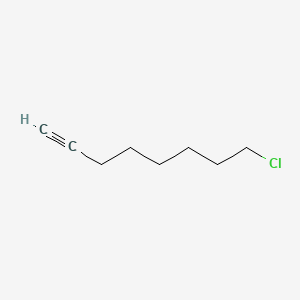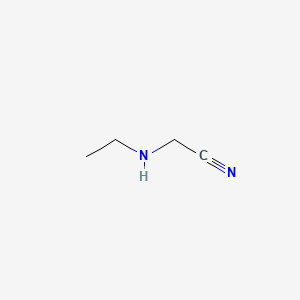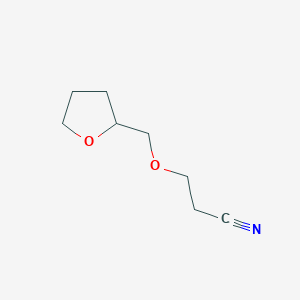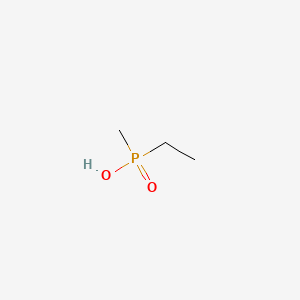
1,2,4,5-Benzenetetracarbonyl tetrachloride
Overview
Description
1,2,4,5-Benzenetetracarbonyl tetrachloride, also known as tetrachloroterephthalic acid, is a chemical compound with the molecular formula C10Cl4O4 . It is a white crystalline powder that is soluble in organic solvents and insoluble in water.
Synthesis Analysis
The synthesis of 1,2,4,5-Benzenetetracarbonyl tetrachloride is usually carried out by reacting benzaldehyde with tetrachloroacetic acid . This reaction typically occurs under acidic conditions, with the formation of a formate salt followed by deacidification to yield the target product . Another method involves the synthesis of 1,2,4,5-Benzenetetracarbonyl tetrachloride from Pyromellitic Dianhydride .Molecular Structure Analysis
The molecular structure of 1,2,4,5-Benzenetetracarbonyl tetrachloride consists of a benzene ring substituted with four carbonyl chloride groups . The average mass of the molecule is 327.932 Da, and the monoisotopic mass is 325.870728 Da .Chemical Reactions Analysis
1,2,4,5-Benzenetetracarbonyl tetrachloride is a reactive functional group that is used in the production of coatings and polymeric matrix . Hydroxy groups can be introduced by reacting this compound with ethylene diamine .Physical And Chemical Properties Analysis
1,2,4,5-Benzenetetracarbonyl tetrachloride has a melting point of 63.4-64.2 °C and a boiling point of 108-109 °C (at 0.008 Torr pressure) . Its density is predicted to be 1.681±0.06 g/cm3 .Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Organometallic Compounds : 1,2,4,5-Benzenetetracarbonyl tetrachloride has been utilized in the synthesis of organometallic derivatives. For instance, the reaction with trimethylstannyl sodium produces polystannylated benzene derivatives, which are further converted to tris- and tetrakis(chloromercurio)benzenes. These compounds' structures were analyzed through methods like X-ray crystallography, highlighting their potential in organometallic chemistry (Rot et al., 2000).
Catalytic Applications in Metal-Organic Frameworks (MOFs) : The compound serves as a key building block in the creation of metal-organic frameworks with Lewis acidic properties. For example, a microporous MOF with metalloporphyrin struts was made using 1,2,4,5-Benzenetetracarbonyl tetrachloride, demonstrating efficiency in catalyzing acyl-transfer reactions (Shultz et al., 2009).
Fluorescence and Photonic Applications
- Development of Fluorescent Compounds : Research shows the synthesis of 1,2,4,5-tetrasubstituted benzene compounds, exhibiting significant fluorescence properties. These derivatives demonstrate potential applications in fields like photonic materials and sensors (Ying, 2009).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Investigations into the crystal structures of derivatives of 1,2,4,5-benzenetetracarbonyl tetrachloride have provided insights into molecular conformations and π-stacking arrangements, crucial for understanding molecular interactions and design in crystallography (Cordes & Hanton, 2005).
Environmental and Stability Research
- Stability in Polycyclic Aromatic Hydrocarbons (PAHs) : The compound is studied in the context of environmental stability, particularly in PAHs. Research in this area focuses on creating stable PAHs for applications in organic semiconductors and photovoltaics, assessing the stability and reactivity of these compounds (Zhang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
benzene-1,2,4,5-tetracarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGBYWBFWZVPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064774 | |
| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Benzenetetracarbonyl tetrachloride | |
CAS RN |
7710-20-5 | |
| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7710-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007710205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



